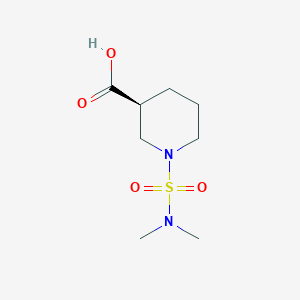![molecular formula C18H17N3O4S2 B2575743 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide CAS No. 886925-70-8](/img/structure/B2575743.png)
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, phenylsulfonyl, and methylsulfonyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The oxadiazole ring, phenylsulfonyl, and methylsulfonyl groups could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.Applications De Recherche Scientifique
Anticancer Evaluation
A series of N-substituted derivatives were designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds exhibited moderate to excellent anticancer activities, highlighting their potential as therapeutic agents against various cancer types (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. In particular, one compound demonstrated superior efficacy in reducing disease severity in both greenhouse and field conditions, surpassing commercial agents (Shi et al., 2015). Additionally, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing sulfonamide moieties were synthesized and found to possess significant antibacterial and antifungal activities, offering a new avenue for antimicrobial agent development (Darwish et al., 2014).
Pharmacological Potential
The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study revealed that certain compounds exhibit binding and moderate inhibitory effects across various assays, indicating their potential as multifunctional therapeutic agents (Faheem, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-27(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)11-12-26-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHZRNMGHZDGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2575661.png)
![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)
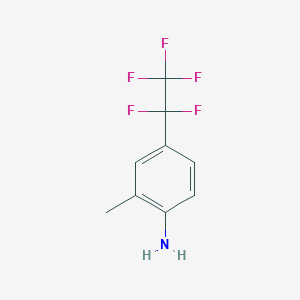

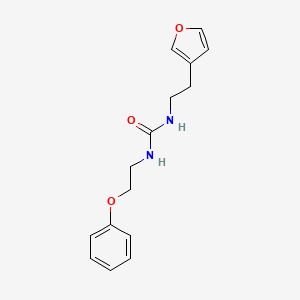

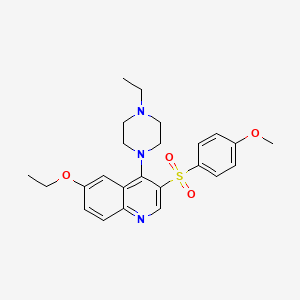
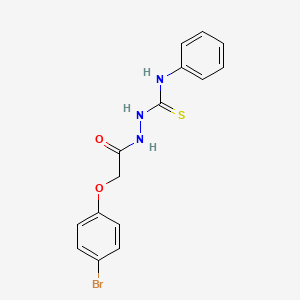
![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)
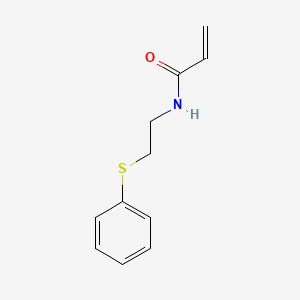
![4-(dimethylsulfamoyl)-N-[4-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2575675.png)

